2-Propan-2-ylpyridine-3,5-dicarbonitrile
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Overview
Description
2-Propan-2-ylpyridine-3,5-dicarbonitrile is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its pyridine ring substituted with isopropyl and dicarbonitrile groups at the 2, 3, and 5 positions, respectively. Its unique structure imparts specific chemical properties that make it valuable in different applications, particularly in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-ylpyridine-3,5-dicarbonitrile typically involves the reaction of pyridine derivatives with appropriate nitrile and isopropylating agents. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to introduce the nitrile groups at the desired positions on the pyridine ring . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Propan-2-ylpyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under conditions that may include the use of catalysts and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields pyridine N-oxides, while reduction produces primary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Propan-2-ylpyridine-3,5-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties
Mechanism of Action
The mechanism by which 2-Propan-2-ylpyridine-3,5-dicarbonitrile exerts its effects is largely dependent on its application. In organic electronics, its mechanism involves the efficient transport of electrons and holes, facilitated by its conjugated system and the presence of electron-withdrawing nitrile groups. This leads to high photoluminescence quantum yield and fast reverse intersystem crossing (RISC) processes, making it an effective thermally activated delayed fluorescence (TADF) emitter .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyridine-3,5-dicarbonitrile
- 2,6-Dicarbazolylpyridine-3,5-dicarbonitrile
- 4-(9,9-Dimethylacridin-10-yl)phenyl-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-DMAC)
- 4-(10H-phenoxazin-10-yl)phenyl-2,6-dimethylpyridine-3,5-dicarbonitrile (Me-PXZ)
Uniqueness
2-Propan-2-ylpyridine-3,5-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in materials science and organic electronics. Its ability to undergo multiple types of chemical reactions also enhances its versatility as a synthetic intermediate .
Properties
IUPAC Name |
2-propan-2-ylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-7(2)10-9(5-12)3-8(4-11)6-13-10/h3,6-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZGYZVPZHSIFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=N1)C#N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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